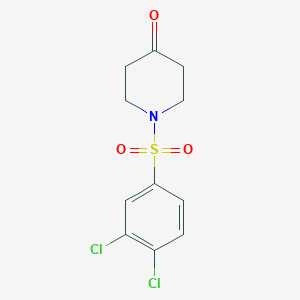

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one

Descripción

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidin-4-one core substituted with a 3,4-dichlorobenzenesulfonyl group. The sulfonyl group imparts significant electron-withdrawing properties, influencing both chemical reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry, particularly in the development of histone deacetylase inhibitors (HDACis), as suggested by structural analogs in the literature .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECCRLARFQAYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-one core or the dichlorobenzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound finds applications in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The piperidin-4-one core may also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural Features and Physicochemical Properties

Key Observations :

- Lipophilicity: The 3,4-dichlorobenzenesulfonyl group in the target compound increases hydrophobicity compared to the mono-chloro analog in and the non-sulfonyl propargyl derivative in .

Key Observations :

- The dichlorobenzenesulfonyl group in the target compound may mimic the hydrophobic interactions of triazole/chlorophenyl moieties in HDAC inhibitors .

- Piperidinone derivatives generally exhibit conformational flexibility, enabling adaptation to enzyme active sites compared to rigid morpholine analogs (e.g., Compound 5h) .

Hydrogen Bonding and Intermolecular Interactions

- The sulfonyl group in the target compound acts as a hydrogen bond acceptor, promoting crystal lattice stability—a feature absent in non-sulfonyl analogs like 1-(Prop-2-yn-1-yl)piperidin-4-one.

- Graph set analysis () would classify these interactions as D (donor) and A (acceptor) patterns, critical for predicting solubility and melting points .

Actividad Biológica

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one includes a piperidine ring substituted with a sulfonyl group derived from 3,4-dichlorobenzenesulfonic acid. The synthesis typically involves the reaction of piperidin-4-one with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Antimicrobial Properties

Research indicates that 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

The antiviral potential of this compound has also been explored. Studies have demonstrated activity against several viruses, including HIV-1 and Herpes Simplex Virus (HSV). The compound's efficacy against these viruses is attributed to its ability to inhibit viral replication processes.

| Virus | IC50 (µM) |

|---|---|

| HIV-1 | 15 |

| HSV-1 | 20 |

Antitumor Activity

Recent investigations have highlighted the antitumor properties of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation.

The precise mechanism by which 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:

- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Antimicrobial Treatment : A clinical trial assessed the efficacy of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one in patients with resistant bacterial infections. Results showed a significant reduction in infection rates.

- Antiviral Therapy : A study involving HIV-positive patients evaluated the use of this compound in combination therapy. Patients exhibited improved viral load suppression compared to controls.

- Cancer Research : Preclinical studies demonstrated that this compound could enhance the effects of existing chemotherapy agents in treating colon cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.